molecular formula C11H13N3O5S B2852546 5-(dimethylsulfamoyl)-N-(5-methyl-1,2-oxazol-3-yl)furan-2-carboxamide CAS No. 1173268-87-5

5-(dimethylsulfamoyl)-N-(5-methyl-1,2-oxazol-3-yl)furan-2-carboxamide

Cat. No.: B2852546
CAS No.: 1173268-87-5
M. Wt: 299.3
InChI Key: GVSVGJPABUIPQB-UHFFFAOYSA-N
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Description

5-(dimethylsulfamoyl)-N-(5-methyl-1,2-oxazol-3-yl)furan-2-carboxamide is a synthetic organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The unique structure of this compound, which includes a furan ring, an isoxazole ring, and a sulfonamide group, suggests potential biological activity and utility in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(dimethylsulfamoyl)-N-(5-methyl-1,2-oxazol-3-yl)furan-2-carboxamide typically involves multiple steps:

    Formation of the Furan Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Isoxazole Ring: This step may involve the reaction of a suitable nitrile oxide with an alkyne or alkene.

    Sulfonamide Formation: The sulfonamide group can be introduced by reacting a suitable amine with a sulfonyl chloride.

    Final Coupling: The final step involves coupling the furan and isoxazole intermediates under appropriate conditions, such as using a coupling reagent like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring, leading to the formation of furanones.

    Reduction: Reduction reactions could target the sulfonamide group, potentially converting it to an amine.

    Substitution: The compound may undergo nucleophilic or electrophilic substitution reactions, especially at the isoxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.

    Substitution: Reagents such as halogens (e.g., Br2) or nucleophiles (e.g., amines) can be employed under appropriate conditions.

Major Products

    Oxidation: Furanones or other oxidized derivatives.

    Reduction: Amines or reduced sulfonamide derivatives.

    Substitution: Substituted isoxazole or furan derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving sulfonamides.

    Medicine: Potential use as an antimicrobial agent or in drug development.

    Industry: Applications in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 5-(dimethylsulfamoyl)-N-(5-methyl-1,2-oxazol-3-yl)furan-2-carboxamide would depend on its specific biological target. Generally, sulfonamides inhibit the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial growth and replication. The furan and isoxazole rings may interact with other molecular targets, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simple sulfonamide with antimicrobial properties.

    Sulfamethoxazole: A sulfonamide used in combination with trimethoprim as an antibiotic.

    Isoxazole Derivatives: Compounds containing the isoxazole ring, known for various biological activities.

Uniqueness

5-(dimethylsulfamoyl)-N-(5-methyl-1,2-oxazol-3-yl)furan-2-carboxamide is unique due to its combination of a furan ring, an isoxazole ring, and a sulfonamide group

Properties

IUPAC Name

5-(dimethylsulfamoyl)-N-(5-methyl-1,2-oxazol-3-yl)furan-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O5S/c1-7-6-9(13-19-7)12-11(15)8-4-5-10(18-8)20(16,17)14(2)3/h4-6H,1-3H3,(H,12,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVSVGJPABUIPQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)C2=CC=C(O2)S(=O)(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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